molecular formula C11H23ClN2O2 B6301044 (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride CAS No. 2097068-47-6

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B6301044
CAS No.: 2097068-47-6
M. Wt: 250.76 g/mol
InChI Key: CNCYXFGQGTVQBD-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a synthetic organic compound. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound consists of a pyrrolidine ring substituted with dimethyl groups and a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Formation of Carbamic Acid Ester: The carbamic acid ester functional group is formed by reacting the pyrrolidine derivative with tert-butyl chloroformate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

Industry

In the industrial sector, the compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
  • (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride
  • (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester hydrochloride

Uniqueness

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific ester functional group, which may confer different chemical and biological properties compared to its analogs. The tert-butyl ester group can influence the compound’s stability, solubility, and reactivity.

Properties

IUPAC Name

tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYXFGQGTVQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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